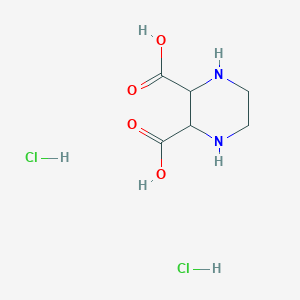

piperazine-2,3-dicarboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

piperazine-2,3-dicarboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHMZZFJSITRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

piperazine-2,3-dicarboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the oxidation of benzopyrazine using potassium permanganate. The reaction is typically carried out by mixing benzopyrazine with potassium permanganate and heating the mixture to 68-70°C for 2 hours. After the reaction, the mixture is allowed to stand overnight, and the upper clear liquid is separated. The lower layer is then stirred with water, heated to 80°C, and filtered. The filtrate and the upper clear liquid are concentrated using a thin-film evaporator, and the resulting solution is neutralized with hydrochloric acid to pH 2, precipitating the piperazine-2,3-dicarboxylic acid;dihydrochloride .

Industrial Production Methods

In industrial settings, the production of piperazine-2,3-dicarboxylic acid;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

piperazine-2,3-dicarboxylic acid dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Piperazine-2,3-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O4 . Research indicates potential applications in various scientific fields, particularly in pharmaceutical research and development .

Scientific Research Applications

- NMDA Receptor Antagonists: Piperazine-2,3-dicarboxylic acid derivatives have been investigated as competitive N-methyl-D-aspartate receptor (NMDAR) antagonists . NMDARs are crucial glutamate receptors in the brain, playing a key role in synaptic plasticity and neuronal communication. Specifically, N(1)-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid display an improved relative affinity for GluN2C and GluN2D subunits versus GluN2A and GluN2B . This subtype selectivity is valuable in studying the distinct roles of NMDAR subtypes and developing targeted therapeutic interventions .

- Kainate Receptor Antagonists: These derivatives also exhibit subtype selectivity within the kainate receptor family, another class of glutamate receptors . Certain compounds, such as 18i and (-)-4, have demonstrated potency as kainate receptor antagonists, with 18i showing selectivity for GluK1 versus GluK2, GluK3, and AMPA receptors . Modeling studies have identified structural features required for activity at GluK1 subunits, suggesting that S674 is vital for antagonist activity .

- Chemical Intermediate: 2,3-pyrazine dioctyl phthalate, can be synthesized using pyrazine dicarboxylic acid, is an intermediate in the production of the anti-tuberculosis drug pyrazinoic acid amide . It also sees use in agricultural chemicals, pharmaceuticals, and the food-processing and makeup industries . Additionally, it functions as a bridge ligand capable of coordinating with various metals, such as transition metals and rare earth elements, making it a useful cooperation reagent .

Mechanism of Action

The mechanism of action of piperazine-2,3-dicarboxylic acid;dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Structural Modifications and Subunit Selectivity

Piperazine-2,3-dicarboxylic acid derivatives are categorized based on their N1 substituents, which dictate receptor subtype selectivity. Key examples include:

Key Findings :

- Substituent Position : Phenanthrene substitution at position 3 (UBP141) enhances GluN2D selectivity over position 2 (PPDA) due to interactions with GluN2D-specific residues (Met763/Lys766) in the ligand-binding domain (LBD) .

- Halogenation : Bromination at the phenanthrene 9-position (UBP145) increases potency (Ki = 1.2 µM for GluN2D) and selectivity (16-fold over GluN2A) by optimizing hydrophobic interactions .

- Dual Antagonism: Derivatives like 18i and UBP145 antagonize both NMDA (GluN2C/D) and kainate (GluK1) receptors, unlike decahydroisoquinoline-based antagonists that target only kainate receptors .

Mechanism of Action

Piperazine-2,3-dicarboxylic acid derivatives bind competitively to the glutamate-binding site on NMDA receptor GluN2 subunits. However, their mechanism diverges from traditional antagonists:

- NMDA Receptors : Bulky aromatic substituents (e.g., phenanthrene) extend beyond the conserved glutamate-binding pocket, interacting with subunit-specific residues (e.g., GluN2D-Met763) to confer selectivity .

- Kainate Receptors : Antagonism at GluK1 involves binding to a unique site in the LBD, where residue S674 is critical. Mutating the equivalent residue in GluK3 (alanine to serine) imparts antagonist activity to 18i , highlighting structural specificity .

In contrast, non-competitive antagonists (e.g., quinazolin-4-one derivatives) exhibit voltage-independent inhibition and lack subunit selectivity .

Pharmacological and Therapeutic Profiles

| Compound | Therapeutic Potential | In Vivo Efficacy (Model) |

|---|---|---|

| UBP145 | Neuropathic pain | Inhibits presynaptic NMDA currents in ACC |

| 18i | Antinociception | 30 mg/kg i.p. reduces pain in nerve injury |

| PPDA | Synaptic plasticity modulation | Blocks GluN2D-mediated LTP in hippocampus |

UBP145 and 18i show promise in neurological disorders due to their dual receptor targeting, reducing excitotoxicity while sparing GluN2A/B-mediated synaptic functions .

Biological Activity

Piperazine-2,3-dicarboxylic acid dihydrochloride (also referred to as PDCA) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various neurotransmitter systems, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by two carboxylic acid groups at the 2 and 3 positions of the piperazine ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

NMDA Receptor Antagonism

One of the primary mechanisms through which PDCA exerts its biological effects is through antagonism of the N-methyl-D-aspartate (NMDA) receptor. Research indicates that certain derivatives of piperazine-2,3-dicarboxylic acid show improved affinity for specific NMDA receptor subtypes, particularly GluN2C and GluN2D, as opposed to GluN2A and GluN2B . This selectivity can be crucial in developing treatments for neurological disorders where NMDA receptor dysfunction is implicated.

Kainate Receptor Interaction

PDCA derivatives have also been shown to act as antagonists at kainate receptors. For instance, compounds such as 18i exhibit significant potency against kainate receptors while maintaining selectivity for GluK1 over other subtypes like GluK2 and AMPA receptors . This highlights the potential for these compounds in modulating excitatory neurotransmission.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of PDCA derivatives, researchers found that certain compounds could mitigate excitotoxicity in neuronal cultures induced by glutamate. These findings suggest a protective role against neurodegenerative conditions .

- Behavioral Studies : Animal models treated with PDCA derivatives showed alterations in behavior consistent with anxiolytic effects. These studies utilized standard behavioral assays such as the elevated plus maze and forced swim tests to assess anxiety-like behaviors .

- Antidepressant Activity : Another investigation focused on the antidepressant potential of piperazine-2,3-dicarboxylic acid derivatives. Results indicated that these compounds could enhance serotonin levels in synaptic clefts, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.